4-Hydroxy-5-methyl-4-cyclopentene-1,3-dione monohydrate
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Overview
Description
4-Hydroxy-5-methyl-4-cyclopentene-1,3-dione monohydrate is an organic compound with the empirical formula C6H6O3·H2O and a molecular weight of 144.13 g/mol . This compound is known for its unique structure, which includes a cyclopentene ring with hydroxyl and methyl substituents, making it a valuable building block in organic synthesis .
Preparation Methods
The synthesis of 4-Hydroxy-5-methyl-4-cyclopentene-1,3-dione monohydrate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-hydroxy-2-methyl-2-butenal with a suitable cyclizing agent. The reaction conditions often require a solvent such as ethanol and a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux until the desired product is formed .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
4-Hydroxy-5-methyl-4-cyclopentene-1,3-dione monohydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields a carboxylic acid, while reduction with sodium borohydride results in an alcohol .
Scientific Research Applications
4-Hydroxy-5-methyl-4-cyclopentene-1,3-dione monohydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: Research into its potential therapeutic applications includes its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Hydroxy-5-methyl-4-cyclopentene-1,3-dione monohydrate exerts its effects involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also undergo redox reactions, altering the oxidative state of cellular components and affecting metabolic pathways .
Comparison with Similar Compounds
4-Hydroxy-5-methyl-4-cyclopentene-1,3-dione monohydrate can be compared with other similar compounds, such as:
4,5-Dichloro-4-cyclopentene-1,3-dione: This compound has similar reactivity but includes chlorine substituents, which can influence its chemical behavior and applications.
4-Cyclopentene-1,3-dione: Lacks the hydroxyl and methyl groups, making it less reactive in certain chemical reactions.
1,3-Cyclopentanedione: Similar ring structure but lacks the hydroxyl and methyl groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which provide distinct reactivity and versatility in various chemical and biological applications .
Properties
IUPAC Name |
4-hydroxy-5-methylcyclopent-4-ene-1,3-dione;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3.H2O/c1-3-4(7)2-5(8)6(3)9;/h9H,2H2,1H3;1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCSJWWJZOZKLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC1=O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583539 |
Source
|
Record name | 4-Hydroxy-5-methylcyclopent-4-ene-1,3-dione--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179990-31-9, 1696-34-0 |
Source
|
Record name | 4-Hydroxy-5-methylcyclopent-4-ene-1,3-dione--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-5-methyl-4-cyclopentene-1,3-dione monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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